Cas no 1807133-48-7 (2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid)

2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid is a synthetic organic compound with distinct structural features. It offers significant advantages in organic synthesis, particularly in the construction of complex molecules. Its chlorinated and fluorinated aromatic ring system provides enhanced stability and reactivity, while the hydroxyl group facilitates various functionalization reactions. This compound is suitable for pharmaceutical, agrochemical, and material science applications, offering versatility and potential for novel drug discovery.
2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid structure
1807133-48-7 structure
Product Name:2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid
CAS No:1807133-48-7
MF:
MW:
MDL:MFCD28750595
CID:4618631
PubChem ID:117318816
Update Time:2025-07-16

2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid
    • MDL: MFCD28750595

2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid Pricemore >>

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Additional information on 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid

Introduction to 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid (CAS No. 1807133-48-7)

2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1807133-48-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a unique structural framework, featuring both chloro and fluoro substituents on a phenyl ring, coupled with a hydroxyacetic acid moiety. The precise arrangement of these functional groups imparts distinct chemical properties and biological activities, making it a subject of intense research interest.

The molecular structure of 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid consists of a benzene ring substituted at the 3-position with a chlorine atom and at the 2- and 4-positions with fluorine atoms. This substitution pattern creates a highly electronegative environment around the ring, which can influence its reactivity and interactions with biological targets. Additionally, the presence of a hydroxyacetic acid group (also known as glycolic acid derivative) introduces both acidic and hydrophilic characteristics to the molecule, enhancing its solubility in polar solvents and facilitating its absorption in biological systems.

In recent years, the pharmaceutical industry has shown increasing interest in developing novel compounds with tailored biological activities. 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid has been explored for its potential applications in drug discovery, particularly as an intermediate in the synthesis of more complex pharmacophores. The compound's ability to serve as a building block for larger molecules makes it valuable in the design of targeted therapies for various diseases.

One of the most compelling aspects of 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid is its structural versatility. The combination of chloro and fluoro substituents on the phenyl ring can modulate electronic effects and steric hindrance, allowing researchers to fine-tune the compound's interactions with biological receptors. This flexibility has led to several studies investigating its potential as an inhibitor or modulator of enzymes and receptors involved in metabolic pathways, inflammation, and other critical biological processes.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of such compounds. Molecular modeling studies have suggested that 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid may exhibit inhibitory effects on certain kinases and transcription factors, which are often implicated in cancer progression and inflammatory diseases. These findings have prompted further experimental investigations to validate these predictions and explore potential therapeutic applications.

The synthesis of 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful consideration during the synthetic route design to ensure high yields and purity. However, recent methodologies have improved the efficiency of producing this compound, making it more accessible for research purposes. Advances in green chemistry principles have also been applied to develop more sustainable synthetic pathways, reducing waste and minimizing environmental impact.

From a medicinal chemistry perspective, 2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid represents an excellent example of how structural modifications can influence biological activity. The integration of halogenated aromatic rings with hydroxyacetic acid derivatives has been shown to enhance binding affinity to specific targets while maintaining favorable pharmacokinetic properties. This approach aligns with current trends in drug development toward designing molecules that are both potent and well-tolerated by patients.

The compound's potential extends beyond its use as an intermediate in drug synthesis. It has also been explored as a tool compound in biochemical assays, where its specific interactions can be leveraged to study enzyme mechanisms or screen for new drug candidates. Such applications highlight the importance of diverse chemical scaffolds in advancing our understanding of biological processes and developing innovative therapeutics.

In conclusion,(CAS No.) 1807133-48-7 continues to be a subject of significant interest due to its unique structural features and promising biological activities. As research progresses, it is likely that new applications for this compound will emerge, further solidifying its role in pharmaceutical chemistry and medicinal biology. The ongoing exploration of its potential as a drug intermediate or tool compound underscores its importance as a valuable asset in modern drug discovery efforts.

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